![molecular formula C11H12N2O B3053233 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one CAS No. 52239-91-5](/img/structure/B3053233.png)
4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Übersicht
Beschreibung
4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPDP or PNU-95666E, and it belongs to the class of pyridazinone derivatives. In
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The compound's crystal structure and intermolecular interactions are studied, highlighting its potential in materials science and pharmaceutical design. This is evidenced by the analysis of its crystal structures and Hirshfeld surface analyses (Dadou et al., 2019).
Pharmaceutical Applications
4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives exhibit significant antihypertensive activities, as demonstrated in various studies. These compounds have been synthesized and evaluated using non-invasive methods, showing promising results for hypertension treatment (Siddiqui et al., 2010); (Siddiqui et al., 2011).
Additionally, certain derivatives have shown potential in treating cardiovascular conditions as inodilators, combining inotropic (heart-strengthening) and vasodilatory (blood vessel widening) effects, indicating their potential in cardiac therapy (Kumar et al., 2008).
Chemical Synthesis and Modification
- The compound's synthesis and chemical modification have been explored, suggesting its versatility in creating a range of derivatives for various applications. This includes the development of novel derivatives with potential pharmacological properties (Tsolomiti et al., 2007).
Anticonvulsant and Muscle Relaxant Activities
- Some derivatives have shown promising anticonvulsant and muscle relaxant activities, indicating their potential use in neurological and muscular disorders (Sharma et al., 2013).
Solubility and Thermodynamic Studies
- The solubility and thermodynamic properties of 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one in various mixtures have been investigated, providing valuable data for its formulation in pharmaceutical applications (Imran, 2019).
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITLKHILFHLTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NNC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552118 | |
Record name | 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52239-91-5 | |
Record name | 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.